2-Naphthyl alpha-D-glucopyranoside
CAS No.: 25320-79-0
Cat. No.: VC20753101
Molecular Formula: C16H18O6
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25320-79-0 |
|---|---|
| Molecular Formula | C16H18O6 |
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1 |
| Standard InChI Key | MWHKPYATGMFFPI-LJIZCISZSA-N |
| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
| SMILES | C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Structural Representation
The structure can be represented in both 2D and 3D formats, showcasing the arrangement of atoms and the spatial orientation of the naphthyl group attached to the glucopyranoside moiety.
Synonyms
-
2-Naphthyl glucoside
-
Beta-naphthyl alpha-D-glucopyranoside
Enzymatic Substrate
2-Naphthyl alpha-D-glucopyranoside serves as a substrate for alpha-glucosidase enzymes. Upon hydrolysis, it releases 2-naphthol, which can be detected through various methods, including colorimetric assays where it forms a reddish-brown azo dye when coupled with suitable staining reagents like hexazonium p-rosaniline .
Chromogenic Compound
Due to its chromogenic properties, this compound is utilized in biochemical assays to measure enzyme activity and can be analyzed through fluorescence techniques .
Biological Activity
Research indicates that compounds related to naphthalene derivatives exhibit various biological activities, including antibacterial and antioxidant properties. For instance, studies have shown that naphthalene-based compounds can inhibit specific enzymes and pathogens effectively .
Synthesis and Characterization
The synthesis of naphthalene derivatives often involves standard organic reactions such as glycosylation techniques. Characterization methods include NMR spectroscopy, which provides insights into the molecular structure and purity of synthesized compounds .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C$$ |
| _{16} | |
| _{18} | |
| _6$$ | |
| Molecular Weight | 306.31 g/mol |
| CAS Number | 25320-79-0 |
| Color | White to slightly off-white |
| Solubility | Soluble in warm water/ethanol mixture (1:1) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume